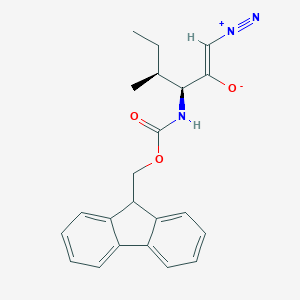
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane is a synthetic compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino terminus of amino acids during the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane typically involves the reaction of L-isoleucine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The diazomethane group is introduced through subsequent reactions involving diazomethane or its derivatives .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the diazomethane group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various protected amino acids and peptides, as well as modified derivatives of the original compound .
Aplicaciones Científicas De Investigación
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane involves the temporary protection of the amino terminus of amino acids during peptide synthesis. The Fmoc group is introduced through a reaction with Fmoc-Cl, and it can be removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This allows for the sequential addition of amino acids to form peptides .
Comparación Con Compuestos Similares
Similar Compounds
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-benzyl glycine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-allo-Ile-OH: A similar compound where the carboxyl group of isoleucine is replaced with an Fmoc group.
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane is unique due to its specific combination of the Fmoc protecting group and the diazomethane moiety, which provides distinct reactivity and protection properties during peptide synthesis .
Propiedades
Número CAS |
266359-44-8 |
|---|---|
Fórmula molecular |
C22H23N3O3 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-4-methyl-2-oxohexan-3-yl]carbamate |
InChI |
InChI=1S/C22H23N3O3/c1-3-14(2)21(20(26)12-24-23)25-22(27)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-12,14,19,21H,3,13H2,1-2H3,(H,25,27)/t14?,21-/m0/s1 |
Clave InChI |
IUZBIAPAMJMEKV-YNNZGITBSA-N |
SMILES |
CCC(C)C(C(=C[N+]#N)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES isomérico |
CCC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CCC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Sinónimos |
266359-44-8; AmbotzFAA1596; MolPort-008-267-692; N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















